molecular formula C21H16FN3O3S B2948101 N-(benzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-36-4

N-(benzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2948101
CAS RN: 1021249-36-4
M. Wt: 409.44
InChI Key: ITAGBMQBGQWKGS-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in various fields . They have been used in the design of fluorescent probes for the detection of bioanalytes , and as potential inhibitors of enzymes related to Alzheimer’s disease .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various chemical reactions . For instance, in one study, 14 new benzothiazoles were designed and synthesized for their potential as dual acetylcholinesterase and monoamine oxidase B inhibitors .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific compound . For example, some compounds may have additional functional groups that can interact with DNA and inhibit topoisomerase I .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can interact with DNA and strongly inhibit topoisomerase I . They can also undergo excited state intramolecular proton transfer .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific compound. For instance, some compounds may emit fluorescence in the presence of certain analytes .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its intended use. For example, some compounds have been shown to inhibit enzymes related to Alzheimer’s disease , while others can interact with DNA and inhibit topoisomerase I .

Future Directions

Benzothiazole derivatives have potential applications in various fields, including medicine and biochemistry . Future research could focus on exploring these applications further and developing new benzothiazole-based compounds with improved properties and effectiveness.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-25-11-18(28-12-13-6-8-14(22)9-7-13)17(26)10-16(25)20(27)24-21-23-15-4-2-3-5-19(15)29-21/h2-11H,12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAGBMQBGQWKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

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